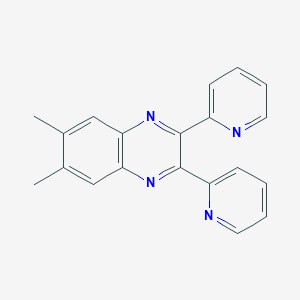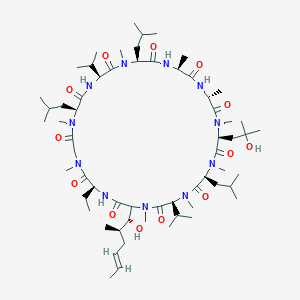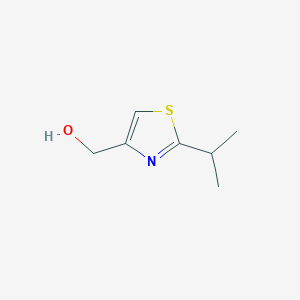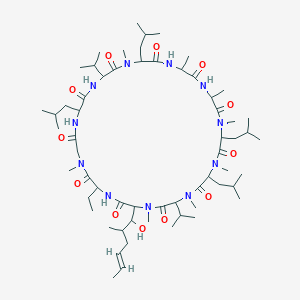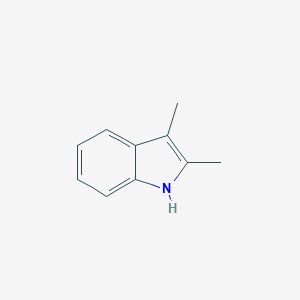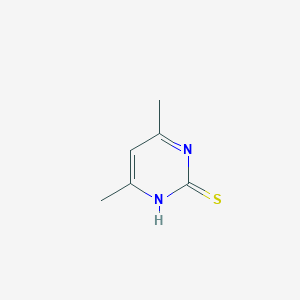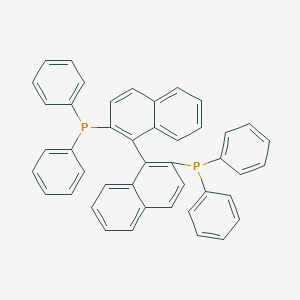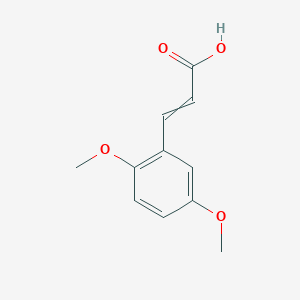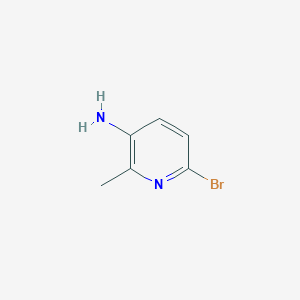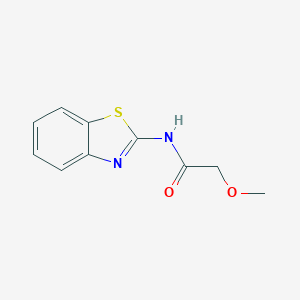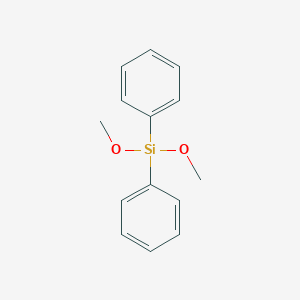
5,5-dimethylimidazolidine-2,4-dione;formaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethylimidazolidine-2,4-dione;formaldehyde, is a water-soluble polymer widely used in various industries. This compound is known for its excellent antimicrobial and preservative properties, making it a valuable component in cosmetics, personal care products, and water treatment applications.
Méthodes De Préparation
The synthesis of formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione involves reacting formaldehyde with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a catalyst. This reaction results in the formation of a water-soluble polymer. The industrial production methods are designed to ensure high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
5,5-dimethylimidazolidine-2,4-dione;formaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5,5-dimethylimidazolidine-2,4-dione;formaldehyde has a wide range of scientific research applications:
Chemistry: Used as a preservative and antimicrobial agent in various chemical formulations.
Biology: Employed in biological research for its antimicrobial properties.
Industry: Utilized in cosmetics, personal care products, and water treatment for its preservative properties.
Mécanisme D'action
The compound exerts its effects by releasing formaldehyde, a highly effective antimicrobial agent. Formaldehyde works by cross-linking bacterial proteins, preventing their growth and replication. This mechanism is crucial for its preservative and antimicrobial properties.
Comparaison Avec Des Composés Similaires
5,5-dimethylimidazolidine-2,4-dione;formaldehyde is unique due to its combination of antimicrobial and preservative properties. Similar compounds include:
Hydantoin, 5,5-dimethyl-: Known for its antimicrobial properties.
Dimethylhydantoin: Another compound with similar antimicrobial effects.
1,3-Bis(hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione: Shares similar chemical structure and properties
These compounds highlight the uniqueness of formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione in terms of its specific applications and effectiveness.
Propriétés
Numéro CAS |
26811-08-5 |
|---|---|
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
5,5-dimethylimidazolidine-2,4-dione;formaldehyde |
InChI |
InChI=1S/C5H8N2O2.CH2O/c1-5(2)3(8)6-4(9)7-5;1-2/h1-2H3,(H2,6,7,8,9);1H2 |
Clé InChI |
ZFSGODDPMKJGJV-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)N1)C.C=O |
SMILES canonique |
CC1(C(=O)NC(=O)N1)C.C=O |
| 26811-08-5 | |
Synonymes |
dimethylhydantoin-formaldehyde resin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


